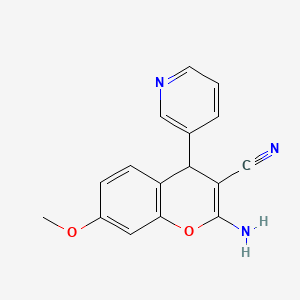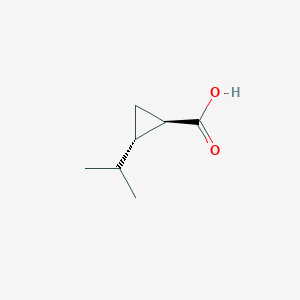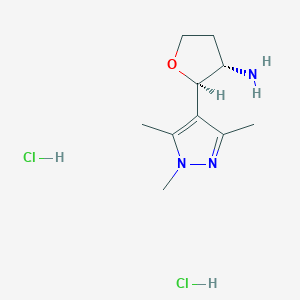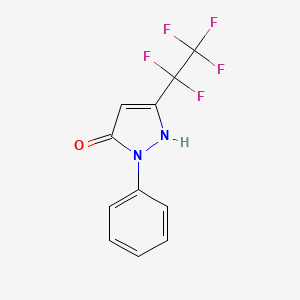
2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile, also known as AMCPC, is a heterocyclic organic compound that has recently been studied for its potential in various scientific applications. AMCPC is a derivative of chromene, which is a type of polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are known for their strong aromatic properties and for their ability to bind to DNA. AMCPC has been studied for its potential as a pharmaceutical agent, as well as for its potential to be used in various scientific research applications.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : The compound is synthesized through reactions involving condensation and cyclization processes. For instance, Han et al. (2014) describe the synthesis of related chromene compounds through the condensation of 3-methoxyphenol with β-dicyanostyrenes, followed by preparation of intermediate enamines and cyclization using K2CO3 /Cu2Cl2 as a catalyst (Han et al., 2014).
Chemical and Structural Analysis
- Spectral Analysis and Quantum Studies : Halim and Ibrahim (2022) conducted spectral analysis and quantum studies on similar compounds, offering insights into their reactivity and thermodynamic properties (Halim & Ibrahim, 2022).
- Crystal Structure Analysis : The crystal structure of related compounds has been determined through X-ray diffraction, providing insights into the molecular structure and stability (Ganapathy et al., 2015).
Potential Applications
- Photosensitivity Studies : Roushdy et al. (2019) examined the photosensitivity of related chromene compounds, indicating their potential use in optoelectronic devices (Roushdy et al., 2019).
- Pharmacological Activities : Abdelwahab and Fekry (2022) synthesized similar chromene derivatives and evaluated their analgesic and anticonvulsant activities, highlighting their potential in pharmacological applications (Abdelwahab & Fekry, 2022).
- Catalysis : Osyanin et al. (2012) reported the catalyzed synthesis of related chromene compounds, emphasizing the process's mild reaction conditions and environmental friendliness (Osyanin et al., 2012).
- Antimicrobial Activity : Okasha et al. (2022) synthesized and evaluated similar compounds for antibacterial and antifungal activities, showing potential in microbial control applications (Okasha et al., 2022).
Propriétés
IUPAC Name |
2-amino-7-methoxy-4-pyridin-3-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-20-11-4-5-12-14(7-11)21-16(18)13(8-17)15(12)10-3-2-6-19-9-10/h2-7,9,15H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNXTHKOSGJBSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-1-oxaspiro[2.6]nonane](/img/structure/B2409482.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409483.png)


![2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2409487.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409488.png)
![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)
![(4-Tert-butylphenyl)-[8-ethyl-2-(4-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B2409490.png)

![1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone](/img/structure/B2409495.png)
![N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2409496.png)


